molecular formula C22H23NO3 B11280917 3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11280917
M. Wt: 349.4 g/mol
InChI Key: BEZDNLRLMNQIFU-UHFFFAOYSA-N
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Description

    3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is a complex organic compound with an intriguing structure. Let’s break it down:

  • This compound has potential applications in various fields due to its unique structure and reactivity.
  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, explore new synthetic methodologies, and design related compounds.

      Biology: Assess its biological activity, potential as a drug lead, or interactions with biomolecules.

      Medicine: Explore its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Consider applications in materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, we can explore related structures in the same class (chromeno-oxazinones) to highlight its uniqueness.

    Remember that scientific research continually evolves, so staying up-to-date with the latest literature is essential

    Properties

    Molecular Formula

    C22H23NO3

    Molecular Weight

    349.4 g/mol

    IUPAC Name

    3-ethyl-9-(4-ethylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

    InChI

    InChI=1S/C22H23NO3/c1-4-15-6-8-16(9-7-15)23-12-19-20(25-13-23)11-10-18-14(3)17(5-2)22(24)26-21(18)19/h6-11H,4-5,12-13H2,1-3H3

    InChI Key

    BEZDNLRLMNQIFU-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)CC)OC2

    Origin of Product

    United States

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